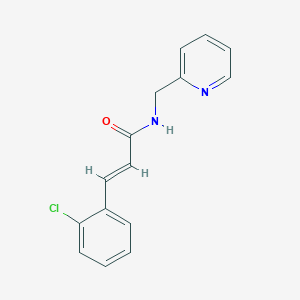
(E)-3-(2-CHLOROPHENYL)-N-(2-PYRIDYLMETHYL)-2-PROPENAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(2-CHLOROPHENYL)-N-(2-PYRIDYLMETHYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides It features a propenamide backbone with a chlorophenyl and a pyridylmethyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-CHLOROPHENYL)-N-(2-PYRIDYLMETHYL)-2-PROPENAMIDE typically involves the reaction of 2-chlorobenzaldehyde with 2-pyridylmethylamine in the presence of a base to form the corresponding imine. This imine is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the desired propenamide. The reaction conditions often include the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the reaction under controlled conditions, ensuring consistent product quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(2-CHLOROPHENYL)-N-(2-PYRIDYLMETHYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(E)-3-(2-CHLOROPHENYL)-N-(2-PYRIDYLMETHYL)-2-PROPENAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of (E)-3-(2-CHLOROPHENYL)-N-(2-PYRIDYLMETHYL)-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-3-(2-BROMOPHENYL)-N-(2-PYRIDYLMETHYL)-2-PROPENAMIDE: Similar structure with a bromine atom instead of chlorine.
(E)-3-(2-FLUOROPHENYL)-N-(2-PYRIDYLMETHYL)-2-PROPENAMIDE: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
(E)-3-(2-CHLOROPHENYL)-N-(2-PYRIDYLMETHYL)-2-PROPENAMIDE is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its bromine or fluorine analogs. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c16-14-7-2-1-5-12(14)8-9-15(19)18-11-13-6-3-4-10-17-13/h1-10H,11H2,(H,18,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMXIUVMWGRHBC-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCC2=CC=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCC2=CC=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-{[2-(4-biphenylyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5808090.png)
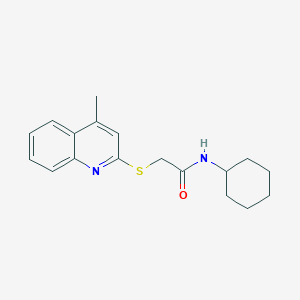
![N-(3-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5808099.png)
![3-chloro-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-6-fluoro-1-benzothiophene-2-carbohydrazide](/img/structure/B5808110.png)
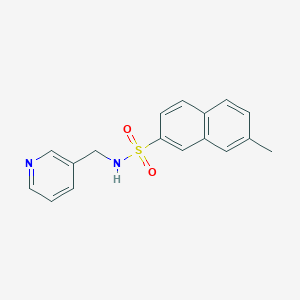
![N-[(2-fluorophenyl)methyl]-5-methylfuran-2-carboxamide](/img/structure/B5808126.png)
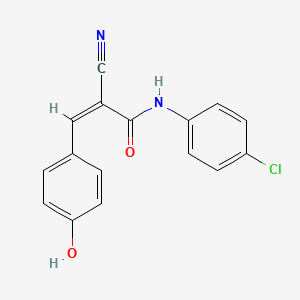
![3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazole](/img/structure/B5808140.png)

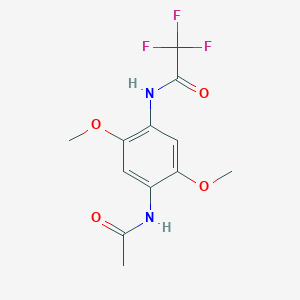
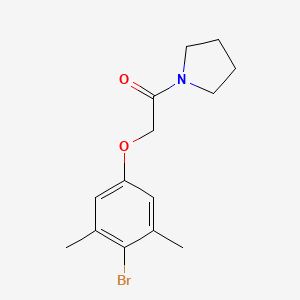
![isopropyl [(4-methyl-2-quinolinyl)thio]acetate](/img/structure/B5808177.png)

![2-(2,6-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B5808200.png)
